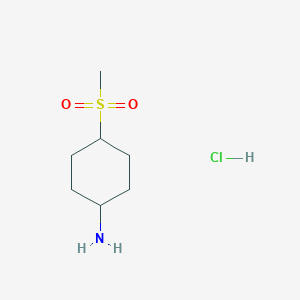

4-Methanesulfonylcyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-methylsulfonylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXUDSCLMLHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-89-5 | |

| Record name | 4-methanesulfonylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methanesulfonylcyclohexan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Abstract

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a valuable building block for medicinal chemistry, combining the structurally significant cyclohexylamine scaffold with the advantageous methanesulfonyl (methylsulfone) functional group. The methylsulfone moiety is known to enhance key physicochemical properties in drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] This guide proposes a robust and logical multi-step synthesis pathway for 4-methanesulfonylcyclohexan-1-amine hydrochloride, designed for researchers, chemists, and professionals in drug development. The pathway proceeds from a commercially available starting material through a series of high-yielding transformations, including thioether formation, oxidation, and stereoselective reductive amination. This document provides a detailed examination of the rationale behind each synthetic step, comprehensive experimental protocols, and methods for characterization and purification, establishing a self-validating system for its synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

The design of novel therapeutic agents frequently involves the use of molecular scaffolds and functional groups that confer favorable pharmacokinetic and pharmacodynamic properties. The title compound, 4-methanesulfonylcyclohexan-1-amine hydrochloride, is an exemplar of such a strategically designed building block.

The Methanesulfonyl Functional Group: The methylsulfone group is a powerful tool in modern drug design. It is a strong electron-withdrawing group that is hydrolytically stable and resistant to metabolic reduction.[1] Its inclusion in a molecule can significantly lower the basicity of nearby amines and decrease lipophilicity, which often leads to improved aqueous solubility and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The Cyclohexylamine Scaffold: Saturated carbocycles like cyclohexane are prevalent in pharmaceuticals as they provide a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The trans-4-substituted cyclohexylamine motif, in particular, is a key structural component in various approved drugs, including the antidiabetic agent glimepiride.[3][4] The synthesis of these scaffolds often presents the challenge of controlling stereochemistry, where the trans isomer is typically the desired product for specific biological activities.[3][5]

This guide outlines a proposed synthesis that addresses these challenges, providing a clear and reproducible pathway to the target compound with a focus on achieving high purity and stereochemical control.

Retrosynthetic Analysis and Pathway Design

To construct a logical forward synthesis, we first perform a retrosynthetic analysis of the target molecule. The hydrochloride salt can be trivially formed from the free amine. The primary amine can be installed via reductive amination of a corresponding ketone. The critical methanesulfonyl group is most reliably formed through the oxidation of a methylthioether, a common and high-yielding transformation in medicinal chemistry.[1] This leads us back to a bifunctional cyclohexane precursor, which can be elaborated from a protected 1,4-cyclohexanedione.

Caption: Retrosynthetic analysis of the target compound.

This analysis informs our proposed five-step forward synthesis, which is designed to be efficient, scalable, and utilize readily available reagents.

Proposed Synthesis Pathway Workflow

The forward synthesis proceeds through five distinct stages, beginning with the introduction of the sulfur moiety and culminating in the formation of the final hydrochloride salt. Each stage is optimized for high yield and purity, with specific attention paid to the stereochemical outcome of the amination step.

Caption: Overall workflow for the synthesis pathway.

Detailed Experimental Protocols & Scientific Rationale

Step 1: Synthesis of 8-(Methylthio)-1,4-dioxaspiro[4.5]decan-8-one

-

Protocol:

-

To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

-

Scientific Rationale:

-

Choice of Substrate: 1,4-Cyclohexanedione monoethylene ketal is used to selectively protect one of the ketone functionalities, allowing the nucleophilic attack of the thiomethoxide to occur at the desired carbonyl group.

-

Reagent and Conditions: Sodium thiomethoxide is a potent sulfur nucleophile. The reaction is conducted under an inert atmosphere to prevent oxidation of the thiol and at a low initial temperature to control the exothermic reaction.

-

Step 2: Synthesis of 4-(Methylthio)cyclohexan-1-one

-

Protocol:

-

Dissolve the crude product from Step 1 in a mixture of THF and 2M hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting oil by column chromatography on silica gel to afford the pure thioether ketone.

-

-

Scientific Rationale:

-

Deprotection: The ethylene ketal is an acid-labile protecting group. Aqueous hydrochloric acid provides the hydronium ions necessary to catalyze the hydrolysis of the ketal back to the ketone.

-

Step 3: Synthesis of 4-Methanesulfonylcyclohexan-1-one

-

Protocol:

-

Dissolve 4-(methylthio)cyclohexan-1-one (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise, maintaining the internal temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfone as a white solid.

-

-

Scientific Rationale:

-

Oxidation: The conversion of a thioether to a sulfone is a cornerstone reaction in medicinal chemistry.[1] m-CPBA is a widely used, reliable, and relatively safe oxidant for this purpose. Using slightly more than two equivalents ensures the complete oxidation of the thioether to the sulfone, bypassing the intermediate sulfoxide.

-

Step 4: Synthesis of trans-4-Methanesulfonylcyclohexan-1-amine

-

Protocol:

-

To a solution of 4-methanesulfonylcyclohexan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the solvent under reduced pressure.

-

Add 2M sodium hydroxide solution to the residue and extract with DCM.

-

Dry the combined organic extracts and concentrate to yield a mixture of cis and trans isomers.

-

The desired trans isomer can be isolated via fractional crystallization of a suitable salt (e.g., pivalate or hydrochloride), a technique proven effective for analogous separations.[3]

-

-

Scientific Rationale:

-

Reductive Amination: This is a classic method for amine synthesis from a ketone. Ammonium acetate serves as the ammonia source. Sodium cyanoborohydride is the reducing agent of choice because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting ketone, thus maximizing yield. The reaction typically yields a mixture of diastereomers, with the trans product often being the thermodynamically more stable isomer.

-

Step 5: Synthesis of trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride

-

Protocol:

-

Dissolve the purified trans-4-methanesulfonylcyclohexan-1-amine free base in isopropanol (IPA).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in IPA (or ethereal HCl) dropwise until the pH is acidic (pH ~2).

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the white precipitate by vacuum filtration, wash with cold IPA, and dry under vacuum.

-

-

Scientific Rationale:

-

Salt Formation: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of an amine.[6] The salt is typically insoluble in non-polar organic solvents, allowing for easy isolation via precipitation.

-

Summary of Quantitative Data (Illustrative)

The following table summarizes the expected outcomes for the synthesis based on analogous reactions reported in the literature.

| Step | Intermediate/Product | Starting Material (eq) | Reagents | Expected Yield (%) | Purity (Illustrative) |

| 1-2 | 4-(Methylthio)cyclohexan-1-one | 1.0 | NaSMe, HCl | 85-90 | >95% (after column) |

| 3 | 4-Methanesulfonylcyclohexan-1-one | 1.0 | m-CPBA | 90-98 | >98% |

| 4 | trans-4-Methanesulfonylcyclohexan-1-amine | 1.0 | NH₄OAc, NaBH₃CN | 50-60 (isolated) | >99% (trans isomer) |

| 5 | trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride | 1.0 | HCl in IPA | >95 | >99.5% |

Conclusion

The proposed synthetic pathway provides a comprehensive and technically sound guide for the preparation of 4-methanesulfonylcyclohexan-1-amine hydrochloride. By leveraging well-established and reliable chemical transformations, this route offers high potential for scalability and reproducibility. The detailed protocols and the rationale provided for each experimental choice are intended to empower researchers and drug development professionals to successfully synthesize this valuable chemical building block. Further optimization could explore alternative amination strategies, such as enzymatic transamination, to potentially enhance stereoselectivity and reduce reagent usage.[7]

References

- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

- A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Preparation method of cis-4-methylcyclohexylamine.

- Preparation method of trans-4-methyl cyclohexylamine.

- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

- PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLMEPRIDE.

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.[Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. enamine.net [enamine.net]

- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 6. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride: A Method-Centric Approach for Drug Discovery and Development

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Development

In the landscape of contemporary drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its therapeutic potential. The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a series of rigorous evaluations, among which the characterization of its physical and chemical attributes is paramount.[1] These properties are not mere data points; they are the very language in which a molecule communicates its likely absorption, distribution, metabolism, and excretion (ADME) profile.[2] A comprehensive understanding of these characteristics in the preclinical phase is not just a regulatory expectation but a strategic imperative, enabling researchers to make informed decisions, optimize formulations, and ultimately, mitigate the risk of late-stage failures.[3]

This guide provides an in-depth technical overview of the essential physicochemical characterization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a representative polar, amine-containing molecule that serves as a valuable case study for pharmaceutical intermediates. Rather than presenting a simple data sheet, this document, intended for researchers, scientists, and drug development professionals, will delve into the causality behind experimental choices and provide validated, step-by-step protocols for the determination of key properties. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Molecular Identity and Structural Attributes

The foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its identity and structure. For 4-Methanesulfonylcyclohexan-1-amine hydrochloride, this involves a multi-pronged analytical approach.

| Property | Data |

| Chemical Name | 4-Methanesulfonylcyclohexan-1-amine hydrochloride |

| Molecular Formula | C₇H₁₆ClNO₂S |

| Molecular Weight | 213.72 g/mol |

| CAS Number | 1354951-89-5 |

| Canonical SMILES | CS(=O)(=O)C1CCC(CC1)N.Cl |

| InChI Key | CSDXUDSCLMLHHR-UHFFFAOYSA-N |

Table 1: Core Molecular Identifiers for 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel small molecule like 4-Methanesulfonylcyclohexan-1-amine hydrochloride.

Caption: Interplay of physicochemical properties and ADME outcomes.

Acidity Constant (pKa)

Expertise & Experience: The pKa is a measure of the acidity of a compound and dictates its ionization state at a given pH. [4]For an amine like 4-Methanesulfonylcyclohexan-1-amine, we are interested in the pKa of its conjugate acid (the ammonium ion). This value is critical as it determines the ratio of the charged (ionized) to uncharged (unionized) form of the drug across the physiological pH range of the gastrointestinal tract and in the bloodstream. [5]The unionized form is generally more lipid-soluble and thus more readily absorbed across cell membranes. [6] Protocol: Potentiometric Titration for pKa Determination [7][8]1. System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). 2. Sample Preparation: Accurately prepare a solution of the hydrochloride salt in water at a known concentration (e.g., 1-10 mM). To maintain constant ionic strength, 0.15 M KCl can be added. 3. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂. 4. Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition. 5. Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point.

Aqueous Solubility

Expertise & Experience: Solubility is a fundamental prerequisite for drug absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. [9]Low solubility is a major hurdle in drug development and a primary reason for poor oral bioavailability. [10]The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this parameter. [11][12]For a hydrochloride salt, solubility is expected to be pH-dependent, generally higher at lower pH.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay [10][13]1. Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). The excess solid ensures that a saturated solution is formed. 2. Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). 3. Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. 4. Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. 5. Result Expression: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL) at each pH.

Lipophilicity (LogD)

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. [2]For ionizable compounds like amines, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures the lipophilicity at a specific pH (typically pH 7.4 for blood plasma), accounting for both the ionized and unionized species. [14]An optimal LogD range (often cited as 1-3) is generally sought for good oral absorption and permeability. [15] Protocol: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice versa by shaking them together overnight and then separating the layers.

-

Partitioning: Add a known amount of the compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., equal volumes).

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like LC-MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq).

Purity and Solid-State Characterization

The purity and solid-state form of an active pharmaceutical ingredient (API) or intermediate can significantly impact its stability, dissolution, and bioavailability. [9]

Purity Assessment by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. [16]For a polar compound like 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a reverse-phase method with an aqueous-friendly column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be necessary to achieve adequate retention and separation from potential impurities. [17][18] Protocol: Reverse-Phase HPLC Purity Method Development

-

Column Selection: Start with a C18 column designed for use with highly aqueous mobile phases.

-

Mobile Phase Selection: Prepare a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Gradient Elution: Develop a gradient elution method, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier concentration to elute any less polar impurities.

-

Detection: Use a UV detector at a wavelength where the analyte has reasonable absorbance (e.g., ~210 nm, as there is no strong chromophore).

-

Analysis: Inject a solution of the compound at a known concentration. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Solid-State Properties: Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity and can be used for identification. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline substance.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Conclusion: A Strategic Foundation for Success

The comprehensive physicochemical characterization of a new chemical entity, as exemplified by the case of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, is an indispensable phase of drug discovery and development. The data generated from these analyses—spanning identity, purity, solubility, ionization, and lipophilicity—form the strategic foundation upon which all subsequent development activities are built. By embracing a method-centric approach grounded in scientific rationale and validated protocols, researchers can build a robust data package that not only satisfies regulatory requirements but also provides critical insights to guide the optimization of lead candidates, de-risk development pathways, and ultimately, enhance the probability of translating a promising molecule into a successful therapeutic agent.

References

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved January 26, 2026, from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Lund, K., Bergström, M., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 14(10), 633. [Link]

- Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Kapłon, J., & Płaczek, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7119. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved January 26, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 26, 2026, from [Link]

-

El-Gezawy, H. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 785-792. [Link]

-

Kido, H., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4847–4855. [Link]

-

Sirius Analytical. (2023). What is pKa and how is it used in drug development?. Retrieved January 26, 2026, from [Link]

-

Pace Analytical. (n.d.). Importance of Physicochemical Characterization in Preclinical Drug Development. Retrieved January 26, 2026, from [Link]

-

Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 18(3-4), 307-360. [Link]

-

GSC Online Press. (2023). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 24(03), 065–074. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 26, 2026, from [Link]

- Jones, B. A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved January 26, 2026, from a document hosted on the London South Bank University website.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved January 26, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 26, 2026, from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 26, 2026, from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved January 26, 2026, from [Link]

- AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?.

-

GSC Online Press. (2024). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved January 26, 2026, from [Link]

-

Jain, A., et al. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PDA Journal of Pharmaceutical Science and Technology, 64(6), 517-526. [Link]

-

van der Meer, J. R., et al. (2024). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. International Journal of Molecular Sciences, 25(9), 4697. [Link]

-

Kapłon, J., & Płaczek, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7119. [Link]

-

Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Quantification of Amine- And Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved January 26, 2026, from [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved January 26, 2026, from [Link]

-

Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

-

ResearchGate. (n.d.). Preparation of bone powder for FTIR-ATR analysis: The particle size effect. Retrieved January 26, 2026, from [Link]

-

Khan, I., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. GSC Biological and Pharmaceutical Sciences, 20(03), 200–211. [Link]

-

Callegari, D., et al. (2017). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Journal of Chemical Information and Modeling, 57(2), 159-169. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (n.d.). Prioritizing molecules for development based on physico-chemical characteristics. Retrieved January 26, 2026, from [Link]

-

Płaczek, M., & Kapłon, J. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5836. [Link]

-

Charles River Laboratories. (n.d.). BCS Classification for Biowaivers. Retrieved January 26, 2026, from [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved January 26, 2026, from [Link]

-

LITFL. (2021). Distribution - Part One. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved January 26, 2026, from [Link]

- PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME.

-

Clogston, J. D. (2021). Importance of Physicochemical Characterization Prior to Immunological Studies. Methods in Molecular Biology, 2121, 1-13. [Link]

-

Royal Society of Chemistry. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved January 26, 2026, from [Link]

-

OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. [Video]. YouTube. [Link]

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. partone.litfl.com [partone.litfl.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. enamine.net [enamine.net]

- 11. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 12. criver.com [criver.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. resolian.com [resolian.com]

- 17. hplc.eu [hplc.eu]

- 18. sepscience.com [sepscience.com]

A Comprehensive Guide to the Structure Elucidation of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a substituted cyclohexane derivative of interest to researchers and professionals in drug development. The guide emphasizes an integrated analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine the compound's chemical structure, including its stereochemistry. By detailing not just the 'how' but the 'why' behind each experimental choice, this document serves as a practical resource for scientists engaged in the characterization of novel small molecules.

Introduction: Context and Significance

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a bifunctional molecule featuring a cyclohexane scaffold, a primary amine, and a methanesulfonyl group. Such structures are of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the sulfone group (e.g., improved solubility, metabolic stability) and the versatile reactivity of the amine handle for further chemical modification. The cyclohexane ring also introduces stereochemical complexity, with the potential for cis and trans diastereomers, which can exhibit distinct pharmacological profiles.

Accurate and definitive structure elucidation is a cornerstone of chemical research and drug development. It ensures the identity and purity of a compound, which is critical for understanding its biological activity and for regulatory compliance. This guide outlines a logical and efficient workflow for the complete structural characterization of this target molecule.

Foundational Physicochemical & Structural Data

Prior to embarking on extensive experimental analysis, it is crucial to establish the fundamental properties of the target compound. The hydrochloride salt form is common for amines, enhancing stability and aqueous solubility.

Table 1: Key Physicochemical Properties of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

| Property | Value | Source/Method |

| Molecular Formula | C7H16ClNO2S | Calculated |

| Molecular Weight | 213.72 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| Key Functional Groups | Primary amine (as hydrochloride), Sulfone, Cyclohexane | Structural Analysis |

| Stereoisomers | Exists as cis and trans diastereomers | Stereochemical Analysis[1][2] |

Spectroscopic Characterization: The First Line of Evidence

Spectroscopic methods provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Methanesulfonylcyclohexan-1-amine hydrochloride, NMR is indispensable for differentiating the cis and trans isomers.[3]

Rationale for NMR Analysis: The key to differentiating the cis and trans isomers lies in the conformation of the cyclohexane ring. In the more stable chair conformation, substituents can be either axial or equatorial. The trans isomer is expected to be more stable as both bulky substituents (amine and methanesulfonyl) can occupy equatorial positions. In the cis isomer, one of these groups will be forced into a sterically hindered axial position. This conformational difference leads to distinct chemical shifts and coupling constants in the ¹H NMR spectrum.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides to exchange the acidic N-H protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Observe the chemical shifts, integration, and multiplicity (splitting pattern) of all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Note the number of unique carbon signals and their chemical shifts.

-

-

Data Processing: Process the FID (Free Induction Decay) with appropriate window functions and reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data Interpretation (in D₂O):

-

Methanesulfonyl Protons (-SO₂CH₃): A sharp singlet around 3.0 ppm.

-

H1 and H4 Protons (CH-N and CH-SO₂): Multiplets between 2.8 and 3.5 ppm. The chemical shift and width of these signals will be highly dependent on their axial or equatorial position. The proton on the carbon bearing the amine (H1) will likely be downfield due to the electron-withdrawing effect of the ammonium group.

-

Cyclohexane Ring Protons (CH₂): A series of complex multiplets between 1.2 and 2.2 ppm.

-

Isomer Differentiation: In the more stable trans isomer (diequatorial), the H1 and H4 protons will be axial and appear as broad multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz). In the cis isomer, one of these protons will be equatorial, resulting in a narrower multiplet with smaller coupling constants.

Predicted ¹³C NMR Data (in D₂O):

-

C1 (bearing -NH₃⁺): ~50-55 ppm.

-

C4 (bearing -SO₂CH₃): ~55-60 ppm.

-

Cyclohexane CH₂ carbons: ~25-35 ppm.

-

Methanesulfonyl CH₃ carbon: ~40-45 ppm.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Rationale for MS Analysis: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecular ion. The fragmentation pattern, induced by techniques like Collision-Induced Dissociation (CID), can reveal the presence of key functional groups. For this molecule, characteristic fragmentation of the sulfone and loss of the amine group are expected.[4][5][6]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or water.

-

Infusion: Infuse the sample directly into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition (Positive Ion Mode):

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform a tandem MS (MS/MS) experiment on the [M+H]⁺ ion to observe its fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula.

-

Analyze the fragmentation pattern to identify characteristic neutral losses.

-

Predicted MS Data:

-

[M+H]⁺ Ion: The protonated molecular ion of the free base (C₇H₁₅NO₂S) is expected at m/z 178.0896. HRMS should confirm this value to within 5 ppm.

-

Key Fragmentation Pathways:

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Predicted IR Absorptions:

-

N-H Stretch: A broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

S=O Stretch: Two strong, characteristic absorptions for the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Definitive Structure Determination: X-ray Crystallography

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography provides the only unambiguous, three-dimensional structure of a molecule.[9][10][11]

Rationale for X-ray Crystallography: This technique is the "gold standard" for structure elucidation. It will definitively confirm the connectivity of all atoms and, crucially, establish the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. It also provides precise bond lengths and angles, confirming the presence of the sulfone and ammonium groups.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, methanol/ether).

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement:

-

The diffraction data is used to solve the phase problem and generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

Data Interpretation: The final refined structure provides a complete 3D model of the molecule in the crystal lattice, confirming its stereochemistry and conformation.

Integrated Analytical Workflow

The most robust approach to structure elucidation relies on the cross-validation of data from multiple techniques. The workflow below illustrates this integrated strategy.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 4-Methanesulfonylcyclohexan-1-amine hydrochloride is a multi-step process that requires the synergistic use of several analytical techniques. While foundational methods like Mass Spectrometry and IR spectroscopy confirm key features, NMR spectroscopy is essential for probing the detailed connectivity and providing the first evidence of stereochemistry. Ultimately, single-crystal X-ray crystallography serves as the definitive tool for unambiguous confirmation of the complete three-dimensional structure. This integrated approach ensures the scientific rigor required for advancing compounds in the drug development pipeline.

References

-

PubChem. (n.d.). 4-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(5), 879-880. Retrieved from [Link]

-

Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

-

Lasocha, W., & Trzcińska, A. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 27(1), 32-35. Retrieved from [Link]

-

Lane Lab of Chemistry. (2018). 24 CHM2210 Cyclohexane Stereochemistry Problem Solving. YouTube. Retrieved from [Link]

-

Klein, O., et al. (2015). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry, 53(11), 931-936. Retrieved from [Link]

-

ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

Apperley, D. C., et al. (2005). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. Crystal Growth & Design, 5(5), 1835-1842. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Methyl-cyclohexylamine; hydrochloride. Retrieved from [Link]

-

Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

-

He, Y., et al. (2020). Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide. The Journal of Organic Chemistry, 85(23), 15600-15609. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Amylcyclohexylamine (cis- and trans- mixture), min 98%, 1 ml. Retrieved from [Link]

-

Srirambhatla, K., et al. (2016). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Crystal Growth & Design, 16(4), 2206-2215. Retrieved from [Link]

-

Khmelnitskii, R. A., & Efremov, Y. A. (1976). Mass Spectra of Sulphoxides and Sulphones. Russian Chemical Reviews, 45(8), 693-705. Retrieved from [Link]

-

SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

-

NIH. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]

-

Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

-

Leah4sci. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

-

Automated Topology Builder (ATB). (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

VTechWorks. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 3. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aaqr.org [aaqr.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Methanesulfonylcyclohexan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclohexane scaffold, a primary amine, and a methanesulfonyl group. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents. This technical guide provides a comprehensive analysis of its potential therapeutic targets by dissecting its chemical architecture and drawing logical inferences from structure-activity relationships of analogous compounds. We will explore potential applications in neurodegenerative disorders, oncology, and inflammatory conditions, and outline robust experimental workflows for target identification and validation. This document serves as a foundational resource for researchers seeking to explore the therapeutic utility of this intriguing molecule.

Introduction: Deconstructing 4-Methanesulfonylcyclohexan-1-amine hydrochloride

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a small molecule with a molecular weight of 213.73 g/mol . Its structure is comprised of three key functional domains that are known to interact with biological systems:

-

The Cyclohexylamine Core: This saturated carbocyclic ring with a primary amine substituent provides a rigid, three-dimensional framework. The cyclohexylamine moiety is a common feature in various pharmaceuticals, acting as a scaffold to orient other functional groups for optimal target engagement. Derivatives of cyclohexylamine are found in drugs with applications ranging from mucolytics and analgesics to bronchodilators[1].

-

The Primary Amine (–NH2): As a primary amine, this group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in protein binding pockets. This is a crucial feature for the interaction of many drugs with their targets.

-

The Methanesulfonyl (Mesyl) Group (–SO2CH3): This functional group is a strong hydrogen bond acceptor and is known for its metabolic stability. The sulfonamide and sulfone moieties are prominent pharmacophores in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[2][3].

The combination of these features in a single molecule suggests a polypharmacological potential, with the possibility of interacting with multiple biological targets.

Potential Therapeutic Target Classes and Rationale

Based on the structural components of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, we can hypothesize several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Targets

The presence of the cyclohexylamine core is a strong indicator for potential activity in the central nervous system. Notably, arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission[4][5]. While 4-Methanesulfonylcyclohexan-1-amine hydrochloride lacks the aromatic ring of these compounds, the fundamental cyclohexylamine scaffold suggests that it may still possess affinity for neurological targets.

Hypothesized Target:

-

NMDA Receptor and other Glutamatergic Receptors: The compound could act as a modulator of the NMDA receptor or other related ion channels. Antagonism at the NMDA receptor is a known mechanism for anesthetic and antidepressant effects[5].

-

Dopamine and Serotonin Transporters: The structure-activity relationships of some psychoactive compounds show that modifications to the cyclohexylamine ring can influence affinity for monoamine transporters[6].

Experimental Validation Workflow:

A systematic approach to validate these potential CNS targets would involve a tiered screening process.

Detailed Protocol: Radioligand Binding Assay for NMDA Receptor

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) through differential centrifugation.

-

Incubation: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of 4-Methanesulfonylcyclohexan-1-amine hydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory concentration (IC50) of the test compound and subsequently its binding affinity (Ki) using the Cheng-Prusoff equation.

Anti-inflammatory and Immunomodulatory Targets

The methanesulfonyl group is a key pharmacophore in several anti-inflammatory drugs, most notably the selective COX-2 inhibitors.

Hypothesized Target:

-

Cyclooxygenase (COX) Enzymes: The compound may exhibit inhibitory activity against COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

-

Cytokine Signaling Pathways: Sulfonamide-containing compounds have been shown to modulate the production and signaling of inflammatory cytokines.

Experimental Validation Workflow:

Detailed Protocol: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Incubation: Pre-incubate the enzyme with varying concentrations of 4-Methanesulfonylcyclohexan-1-amine hydrochloride.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Anticancer Targets

Sulfonamides and their derivatives are a well-established class of anticancer agents with diverse mechanisms of action.

Hypothesized Target:

-

Carbonic Anhydrases (CAs): Several sulfonamides are potent inhibitors of carbonic anhydrases, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.

-

Microtubule Polymerization: Some sulfonamides have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinases: The sulfonamide scaffold can be found in a number of kinase inhibitors.

Experimental Validation Workflow:

Detailed Protocol: Cancer Cell Line Proliferation Assay (MTT)

-

Cell Seeding: Seed cancer cells from a panel of representative lines (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Methanesulfonylcyclohexan-1-amine hydrochloride for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

In Silico Target Prediction: A Complementary Approach

Given the absence of direct experimental data, in silico methods can provide valuable initial hypotheses for the biological targets of 4-Methanesulfonylcyclohexan-1-amine hydrochloride[7][8][9][10]. These computational approaches can predict potential protein targets based on the ligand's structural and chemical features.

Recommended In Silico Methods:

-

Ligand-Based Virtual Screening: This involves comparing the compound to libraries of molecules with known biological activities. Similarity searching, using metrics like Tanimoto coefficients, can identify known drugs or bioactive compounds with similar structures, suggesting potential shared targets.

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the compound's 3D structure, highlighting the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model can then be used to screen databases of protein structures to identify potential binding sites.

-

Reverse Docking (Target Fishing): This method involves docking the compound into the binding sites of a large number of crystallographically resolved protein structures to predict potential targets based on favorable binding energies and interactions.

Summary and Future Directions

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a molecule with significant, yet unexplored, therapeutic potential. By leveraging our understanding of the biological activities of its core structural components—the cyclohexylamine scaffold and the methanesulfonyl group—we can formulate a rational and systematic approach to uncovering its pharmacological profile. The proposed workflows, integrating in vitro, cellular, and in vivo assays, provide a clear roadmap for researchers to investigate its potential as a novel therapeutic agent in CNS disorders, inflammation, and oncology. The initial steps in this journey should involve a broad screening against the hypothesized target classes, followed by more focused mechanistic studies for any confirmed hits. The synthesis and evaluation of a focused library of analogs will also be crucial for elucidating the structure-activity relationships and optimizing the potency and selectivity of this promising chemical entity.

References

-

PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Goullé, J. P., & Guerbet, M. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

-

Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

-

Gressens, P., & Rogido, M. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

-

Hersey, A., & Overington, J. P. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 238(1), 164–171. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

-

Gant, T. G. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(12), 21377–21396. [Link]

-

Kumar, P., Satyanarayan, N. D., Madhunapantula, S. R. V., Kumar, H. S. S., & Achur, R. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. European Journal of Chemistry, 11(2), 168–178. [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology, 60(1), 120-135. [Link]

-

Kumar, P., Satyanarayan, N. D., Madhunapantula, S. R. V., Kumar, H. S. S., & Achur, R. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. European Journal of Chemistry, 11(2), 168-178. [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]

-

Koval, A., et al. (2023). Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer. International Journal of Molecular Sciences, 24(15), 12345. [Link]

-

Akunne, H. C., et al. (1993). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 36(18), 2593-2601. [Link]

-

Charoenkwan, P., et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Cellular and Infection Microbiology, 12, 834241. [Link]

Sources

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools | European Journal of Chemistry [eurjchem.com]

- 10. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methanesulfonylcyclohexan-1-amine Hydrochloride Derivatives and Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methanesulfonylcyclohexan-1-amine hydrochloride and its derivatives, a class of compounds with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide synthesizes information from analogous structures, particularly 4-methylcyclohexylamine hydrochloride, and fundamental principles of organic synthesis and medicinal chemistry to provide a robust framework for researchers. We will explore proposed synthetic routes, purification strategies, and analytical characterization. Furthermore, this guide will delve into the anticipated pharmacological properties, potential mechanisms of action, and structure-activity relationships (SAR), drawing parallels from the established roles of the methanesulfonyl and cyclohexylamine moieties in drug design. This document is intended to serve as a foundational resource to stimulate and guide further research and development in this promising chemical space.

Introduction: The Rationale for a New Scaffold

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver in drug discovery. The 4-methanesulfonylcyclohexan-1-amine scaffold represents an intriguing, yet underexplored, platform for the development of new therapeutic agents. This core structure combines the conformational rigidity of a cyclohexane ring with the unique electronic and steric properties of a methanesulfonyl group and a primary amine, offering a rich canvas for chemical modification and biological exploration.

The cyclohexylamine moiety is a common feature in many biologically active compounds, providing a basic center for salt formation and interaction with biological targets.[1] The methanesulfonyl group, a bioisostere of the methyl group, introduces a potent hydrogen bond acceptor and can significantly modulate a molecule's polarity, solubility, and metabolic stability.[2][3] The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

This guide will provide a detailed exploration of this chemical class, offering both established knowledge from related analogs and scientifically-grounded hypotheses to illuminate the path for future research.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis commences with the commercially available 4-(methylthio)cyclohexan-1-ol and proceeds through oxidation, oximation, and reduction, followed by salt formation.

Caption: Proposed synthetic workflow for 4-methanesulfonylcyclohexan-1-amine hydrochloride.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures and are intended as a starting point for optimization by the skilled researcher.

Step 1: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-one

This step involves the oxidation of the thioether to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[6][7]

-

Materials: 4-(Methylthio)cyclohexan-1-ol[8], m-CPBA (≥77%), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(methylthio)cyclohexan-1-ol (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude alcohol is then oxidized to the ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.

-

Purify the crude 4-(methylsulfonyl)cyclohexan-1-one by column chromatography on silica gel.

-

Step 2: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-one oxime

The ketone is converted to its oxime, a key intermediate for the subsequent reduction to the amine.

-

Materials: 4-(Methylsulfonyl)cyclohexan-1-one, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

-

Procedure:

-

Dissolve 4-(methylsulfonyl)cyclohexan-1-one (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.

-

Step 3: Synthesis of 4-Methanesulfonylcyclohexan-1-amine

The reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being a common choice that can influence the stereochemical outcome.[9] The use of specific catalysts and conditions can favor the formation of the desired trans isomer.

-

Materials: 4-(Methylsulfonyl)cyclohexan-1-one oxime, Platinum(IV) oxide (Adam's catalyst) or Raney Nickel, Ethanol, Acetic acid.

-

Procedure:

-

Dissolve the oxime (1.0 eq) in ethanol containing a catalytic amount of acetic acid.

-

Add the hydrogenation catalyst (e.g., PtO₂, 5 mol%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Step 4: Synthesis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

The final step involves the formation of the hydrochloride salt to improve stability and solubility.

-

Materials: 4-Methanesulfonylcyclohexan-1-amine, Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of HCl in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-methanesulfonylcyclohexan-1-amine hydrochloride.

-

Purification and Isomer Separation

The stereochemistry of the final product is crucial for its biological activity. The reduction of the oxime can lead to a mixture of cis and trans isomers. The desired trans isomer can often be preferentially obtained or separated through fractional crystallization of the hydrochloride or pivalate salt, a technique well-documented for the analogous 4-methylcyclohexylamine.[5]

| Isomer | Typical Method of Separation | Rationale |

| trans | Fractional crystallization of hydrochloride or pivalate salt | The different crystal packing energies of the diastereomeric salts allow for their separation based on solubility differences. |

| cis | Can be isolated from the mother liquor after crystallization of the trans isomer. | Less thermodynamically stable isomer often remains in solution. |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic shifts for the cyclohexyl protons, the methyl protons of the sulfonyl group, and the amine protons. The coupling constants of the proton at C1 can help determine the cis/trans configuration. |

| ¹³C NMR | Distinct signals for all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the N-H stretching of the amine, S=O stretching of the sulfone, and C-H stretching of the cyclohexane ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. Chiral HPLC can be used to determine the enantiomeric excess if a chiral synthesis is performed. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, S, Cl) of the hydrochloride salt. |

Pharmacological Properties and Mechanism of Action (Inferred)

While direct experimental data for 4-methanesulfonylcyclohexan-1-amine hydrochloride is limited, we can infer its potential pharmacological properties based on the known activities of related structures.

The Influence of the Methanesulfonyl Group

The methanesulfonyl group is a key modulator of biological activity. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence ligand-receptor interactions.[2] In drug design, the replacement of a methyl group with a methanesulfonyl group (a bioisosteric replacement) can lead to:

-

Increased Polarity and Solubility: This can improve pharmacokinetic properties.[10]

-

Enhanced Binding Affinity: The sulfonyl oxygens can form hydrogen bonds with receptor sites.[2]

-

Modified Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.[10]

-

Altered Electronic Profile: This can impact the pKa of nearby functional groups.

Potential Therapeutic Targets and Applications

Given the prevalence of the cyclohexylamine scaffold and the properties of the sulfonyl group, derivatives of 4-methanesulfonylcyclohexan-1-amine could be explored for a variety of therapeutic applications:

-

Neurological Disorders: Many centrally acting agents contain a cyclohexylamine moiety. The polarity of the sulfonyl group might influence blood-brain barrier penetration. Potential applications could include treatments for pain, depression, or neurodegenerative diseases.[11]

-

Oncology: Sulfonamides and sulfones are present in numerous anticancer agents, acting on various targets like carbonic anhydrases and protein kinases.[4]

-

Infectious Diseases: The sulfonamide functional group is a classic antibacterial pharmacophore. While the target compound is a sulfone, its derivatives could be explored for antimicrobial activity.

-

Metabolic Disorders: Sulfonyl-containing compounds have been investigated as agents for treating diabetes and its complications.[12]

Caption: Potential therapeutic applications of 4-methanesulfonylcyclohexan-1-amine derivatives.

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding the relationship between chemical structure and biological activity is fundamental to rational drug design. For the 4-methanesulfonylcyclohexan-1-amine scaffold, several key areas for SAR exploration can be identified.

The Importance of Stereochemistry

The relative orientation of the amino and methanesulfonyl groups on the cyclohexane ring (cis vs. trans) is expected to be a critical determinant of biological activity. In many cyclohexylamine-containing drugs, the trans isomer is more active due to its specific spatial arrangement allowing for optimal interaction with the target protein.[5]

Modification of the Amine Group

The primary amine offers a versatile handle for derivatization.

-

Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity.

-

Acylation/Sulfonylation: Formation of amides or sulfonamides can introduce new interaction points and alter the compound's overall properties.

-

Reductive Amination: Reaction with aldehydes or ketones can lead to a wide array of secondary and tertiary amines.

Modification of the Cyclohexane Ring

Introduction of substituents on the cyclohexane ring can influence conformation and provide additional points of interaction.

Analogs and Bioisosteric Replacements

Systematic replacement of the methanesulfonyl group with other functionalities can provide valuable SAR data.

| Functional Group | Potential Impact on Properties |

| Methyl (CH₃) | Baseline for comparison; less polar. |

| Hydroxyl (OH) | Introduces hydrogen bond donor and acceptor capabilities. |

| Carboxamide (CONH₂) | Adds hydrogen bond donor and acceptor sites. |

| Cyano (CN) | Polar, linear group. |

| Trifluoromethyl (CF₃) | Electron-withdrawing, lipophilic group. |

Conclusion and Future Directions